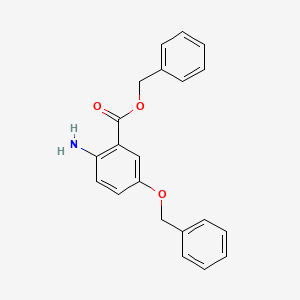

Benzyl 2-amino-5-(benzyloxy)benzoate

Description

Properties

CAS No. |

61340-16-7 |

|---|---|

Molecular Formula |

C21H19NO3 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

benzyl 2-amino-5-phenylmethoxybenzoate |

InChI |

InChI=1S/C21H19NO3/c22-20-12-11-18(24-14-16-7-3-1-4-8-16)13-19(20)21(23)25-15-17-9-5-2-6-10-17/h1-13H,14-15,22H2 |

InChI Key |

VIYOKNMTWMBBBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways

Nitro Reduction Pathway

This method involves the sequential esterification, benzylation, and reduction of a nitro intermediate.

Step 1: Esterification of 2-Nitro-5-hydroxybenzoic Acid

2-Nitro-5-hydroxybenzoic acid is esterified with benzyl alcohol to form benzyl 2-nitro-5-hydroxybenzoate .

- Conditions :

- Coupling agent : Thionyl chloride (SOCl₂) converts the carboxylic acid to its acid chloride, followed by reaction with benzyl alcohol in anhydrous dichloromethane (DCM).

- Alternative : Direct esterification using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM at 0–25°C.

- Yield : ~85–90% (estimated from analogous reactions in).

Step 2: Benzylation of the Hydroxyl Group

The phenolic hydroxyl group is benzylated using benzyl chloride.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amino group via catalytic hydrogenation.

Final Product : Benzyl 2-amino-5-(benzyloxy)benzoate.

Protection-Deprotection Strategy

This route employs temporary protection of the amino group to prevent side reactions during benzylation and esterification.

Step 1: Acetylation of 2-Amino-5-hydroxybenzoic Acid

The amino group is protected as an acetamide.

- Conditions :

Step 2: Benzylation of the Hydroxyl Group

The hydroxyl group is benzylated as described in Section 1.1.

Step 3: Esterification with Benzyl Alcohol

The carboxylic acid is esterified to the benzyl ester.

Step 4: Deprotection of the Acetamide Group

The acetamide is hydrolyzed to yield the free amino group.

Final Product : this compound.

Comparative Analysis of Methods

| Parameter | Nitro Reduction Pathway | Protection-Deprotection Strategy |

|---|---|---|

| Steps | 3 | 4 |

| Key Challenges | Nitro reduction efficiency | Acetamide stability during benzylation |

| Yield (Overall) | 65–75% | 60–70% |

| Cost | Moderate (Pd/C catalyst) | Higher (multiple reagents) |

| Scalability | Suitable for industrial scale | Limited by protection steps |

Optimization and Industrial Considerations

Solvent and Catalyst Selection

Scientific Research Applications

Benzyl 2-amino-5-(benzyloxy)benzoate is an organic compound featuring a benzyl group, an amino group, and a benzyloxy moiety attached to a benzoate framework. It has a molecular weight of approximately 366.42 g/mol and the molecular formula . This compound is used in medicinal chemistry and organic synthesis because its structure allows for chemical modifications.

Scientific Research Applications

This compound is used across industrial and research settings. Research indicates it can act as an intermediate in synthesizing pharmaceutical agents, including herbicides and fungicides. It has also been implicated in developing anticancer drugs and therapeutic agents for inflammatory diseases because it can modulate biological pathways. The compound's structural features may also contribute to its effectiveness in inhibiting specific enzymes or receptors involved in disease processes.

This compound has potential interactions with biological targets and can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases. Interaction studies often assess binding affinities and inhibitory constants against target proteins or enzymes relevant to disease mechanisms.

Synthesis of Related Compounds

This compound shares structural similarities with other compounds. Some related compounds include:

- Methyl 2-amino-5-(benzyloxy)benzoate Differs in the positioning of the amino group.

- Methyl 5-amino-2-hydroxybenzoate Lacks the benzyloxy group, having a hydroxyl group instead.

- Methyl 5-nitro-2-(benzyloxy)benzoate Contains a nitro group instead of an amino group, which alters reactivity.

Other Benzoates

Mechanism of Action

The mechanism of action of Benzyl 2-amino-5-(benzyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Structural Analogues in the Benzoate Family

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Effects: The amino group in the target compound distinguishes it from methyl- or acetyl-substituted analogues, enabling unique reactivity (e.g., participation in hydrogen bonding or nucleophilic substitution) .

- Lipophilicity: Compounds with longer alkyl chains (e.g., propyl in Methyl 2-amino-5-[3-(benzyloxy)propyl]benzoate) exhibit higher lipophilicity, which may enhance membrane permeability in drug design .

- Steric and Electronic Modulation : Methyl or acetyl groups reduce steric hindrance compared to benzyloxy groups, altering molecular interactions in solvents or biological systems .

Table 2: Activity Profiles of Selected Benzoates

Key Observations :

- π-π Stacking : The benzyloxy and benzoate groups in the target compound facilitate π-π interactions with biological targets like heme sheets, a feature shared with antimalarial compound 7f .

- Antimicrobial Potential: While thiadiazole derivatives exhibit stronger antibacterial activity, the amino group in the target compound could be leveraged to design hybrid molecules with dual mechanisms .

- Therapeutic Scope: Simpler benzoates (e.g., benzyl benzoate) are clinically validated for parasitic infections, whereas amino-substituted derivatives remain in preclinical exploration .

Physicochemical Properties

Table 3: Solubility and Stability Comparisons

Key Observations :

- Solubility: The amino group marginally improves water solubility compared to non-polar analogues like benzyl benzoate, but DMSO remains the optimal solvent .

- Stability : Benzyl ester protection in the target compound enhances resistance to hydrolysis relative to methyl or ethyl esters .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl 2-amino-5-(benzyloxy)benzoate in laboratory settings?

- Methodological Answer : The compound can be synthesized via esterification or transesterification reactions. A common approach involves reacting benzyl alcohol derivatives with activated benzoate esters (e.g., methyl benzoate) in the presence of a base catalyst like triethylamine. For example, sodium benzoate and benzyl alcohol under alkaline conditions form benzyl benzoate precursors, which can be further functionalized to introduce amino and benzyloxy groups at specific positions .

- Key Data : Industrial synthesis of benzyl benzoate derivatives often uses sodium benzoate and benzyl alcohol, yielding ~80–90% purity under optimized conditions .

Q. How can researchers characterize the physical and chemical properties of this compound?

- Methodological Answer :

- Physical State : The compound may appear as a crystalline solid or oily liquid depending on temperature and purity. Similar esters like benzyl benzoate transition between leaflets and oily forms at varying temperatures .

- Spectroscopic Analysis : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., benzyloxy and amino groups). Mass spectrometry (MS) can validate the molecular weight (e.g., 299.36 g/mol for the methyl ester analog) .

- Solubility : Test in polar (ethanol, DMSO) and nonpolar solvents (dichloromethane) to determine formulation compatibility .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear impervious gloves, lab coats, and chemical goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- First Aid : For skin exposure, rinse with water for 15 minutes; for eye contact, use an eyewash station and seek medical help .

- Storage : Keep in sealed containers in a dry, ventilated area away from ignition sources .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., triethylamine, NaHCO₃) and solvents (e.g., toluene, THF) to improve reaction efficiency. For example, triethylamine increases esterification rates in benzyl benzoate synthesis .

- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted benzyl alcohol or hydrolyzed benzoic acid). Adjust reaction time/temperature to suppress side reactions .

- Data Contradiction Note : Industrial methods using benzaldehyde and sodium yield benzyl benzoate but may introduce trace aldehydes, requiring purification steps .

Q. What experimental strategies can evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (e.g., against Mycobacterium tuberculosis). Compare IC₅₀ values with reference drugs like isoniazid .

- Structure-Activity Relationship (SAR) : Modify the benzyloxy or amino groups and test derivatives to identify critical functional moieties. For example, thiophene-3-carboxylic acid analogs showed anti-TB activity in preliminary studies .

Q. How can researchers assess the stability of formulations containing this compound?

- Methodological Answer :

- Emulsion Stability Testing : Prepare lotions using emulsifiers (e.g., triethanolamine and oleic acid) and monitor phase separation over 30 days. Use centrifugation (3000 rpm, 30 min) to accelerate stability assessment .

- Degradation Studies : Expose the compound to heat (40°C) and UV light to simulate storage conditions. Analyze degradation products via TLC or LC-MS .

- Formula Reference :

| Component | Quantity (per 100 mL) |

|---|---|

| Benzyl benzoate | 25 mL |

| Triethanolamine | 0.5 g |

| Oleic acid | 2 g |

| Water | 75 mL |

Data Contradiction & Resolution

Q. How to resolve discrepancies in reported synthesis yields for benzyl benzoate derivatives?

- Analysis : Yield variations often arise from catalyst choice, solvent purity, or reaction scale. For instance, sodium-based methods may underperform in small-scale lab setups compared to industrial reactors .

- Resolution : Replicate conditions from peer-reviewed protocols and validate purity via elemental analysis or XRD. Cross-reference with databases like NIST Chemistry WebBook for physical property benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.